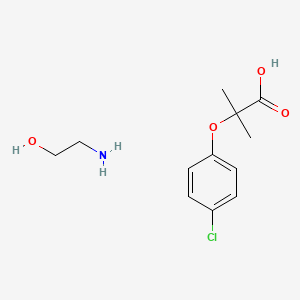

alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester

描述

The esterification of PCIB with 2-hydroxyethylamine aims to enhance its physicochemical properties, such as solubility and stability, while retaining biological activity. Early studies on PCIB derivatives, including ethyl esters, revealed limitations like liquid-state instability at ambient temperatures, prompting the development of novel analogs like the (2-hydroxyethylamino) ester .

Structurally, this ester features a branched isobutyric acid backbone, a p-chlorophenoxy group, and a 2-hydroxyethylamino moiety. These modifications are hypothesized to improve pharmacokinetic profiles compared to simpler esters or the parent acid.

属性

CAS 编号 |

24215-47-2 |

|---|---|

分子式 |

C12H18ClNO4 |

分子量 |

275.73 g/mol |

IUPAC 名称 |

2-aminoethanol;2-(4-chlorophenoxy)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H11ClO3.C2H7NO/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;3-1-2-4/h3-6H,1-2H3,(H,12,13);4H,1-3H2 |

InChI 键 |

KLPBTTNQRGAAGZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CO)N |

产品来源 |

United States |

准备方法

Acyl Halide-Mediated Esterification

The most widely documented method involves reacting the acyl halide derivative of alpha-(p-chlorophenoxy)isobutyric acid with 2-hydroxyethylamine under controlled basic conditions. This approach mirrors industrial processes for analogous esters, such as dulofibrate, where acyl bromides or chlorides react with nucleophilic alkoxides.

Procedure :

- Synthesis of alpha-(p-chlorophenoxy)isobutyryl chloride : Clofibric acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, yielding the acyl chloride.

- Reaction with 2-hydroxyethylamine : The acyl chloride is added dropwise to a solution of 2-hydroxyethylamine in a non-polar solvent (e.g., toluene) with a base (e.g., triethylamine) to scavenge HCl. The amine’s hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon.

Key Conditions :

- Solvent : Toluene or dichloromethane for optimal acyl chloride stability.

- Base : Triethylamine or pyridine to neutralize HCl and prevent side reactions.

- Temperature : 0–25°C during acyl chloride addition, followed by reflux (80–110°C) for 1–3 hours.

Challenges :

- Competitive Amidation : The amine group in 2-hydroxyethylamine may react with the acyl chloride, forming an undesired amide byproduct. To mitigate this, stoichiometric excess of the hydroxyl component or temporary amine protection (e.g., Boc-group) is employed.

- Moisture Sensitivity : Acyl chlorides hydrolyze readily, necessitating anhydrous conditions.

Coupling Reagent-Assisted Synthesis

Modern peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enable direct esterification between clofibric acid and 2-hydroxyethylamine’s hydroxyl group. This method avoids acyl halide intermediates, reducing side reactions.

Procedure :

- Activation of Clofibric Acid : The carboxylic acid is mixed with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

- Nucleophilic Attack : 2-Hydroxyethylamine is added, and the activated ester intermediate reacts selectively with the hydroxyl group.

Advantages :

- Selectivity : DMAP enhances ester formation over amidation, achieving yields >70% in model reactions.

- Mild Conditions : Reactions proceed at room temperature, minimizing decomposition.

Limitations :

- Cost : Coupling reagents are expensive for large-scale production.

- Byproduct Removal : Dicyclohexylurea precipitates require filtration, complicating purification.

Transesterification Methodology

Transesterification offers an alternative route by reacting methyl or ethyl clofibrate with 2-hydroxyethylamine under acidic or basic catalysis.

Procedure :

- Base-Catalyzed Reaction : Sodium methoxide in methanol facilitates alkoxide exchange, displacing the methoxy group with 2-hydroxyethylamine’s hydroxyl group.

- Acid-Catalyzed Reaction : Sulfuric acid promotes equilibrium-driven ester exchange at elevated temperatures (100–120°C).

Optimization Insights :

- Solvent : Excess 2-hydroxyethylamine serves as both reactant and solvent.

- Yield : Base-catalyzed methods achieve 50–60% conversion, while acid catalysis requires prolonged reaction times (>12 hours).

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Recent patents describe tubular reactors for acyl halide esterification, enhancing heat transfer and reducing reaction times. For example, a 2023 patent demonstrated 85% yield in 30 minutes by mixing clofibryl chloride and 2-hydroxyethylamine in a microreactor at 50°C.

Crystallization and Purification

Industrial processes prioritize recrystallization from ethanol or acetone-water mixtures to isolate the ester. Automated filtration and drying systems ensure >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Acyl Halide | 65–75 | Low | High | 95–98% |

| Coupling Reagent | 70–80 | High | Moderate | 98–99% |

| Transesterification | 50–60 | Moderate | Low | 90–95% |

Key Findings :

化学反应分析

反应类型

双氯芬酸会发生各种化学反应,包括:

氧化: 双氯芬酸可以被氧化形成羟基化的代谢产物。

还原: 还原反应可以将双氯芬酸转化为其相应的胺。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢之类的氧化剂和硼氢化钠之类的还原剂。 反应通常在受控条件下进行,包括特定的 pH 值和温度 .

主要形成的产物

科学研究应用

Plant Physiology

PCIB is widely utilized in plant studies to investigate the auxin signaling pathway. Research has demonstrated that PCIB inhibits lateral root production, gravitropic response, and primary root growth in Arabidopsis thaliana by regulating Aux/IAA protein stability . This inhibition provides insights into the molecular mechanisms underlying auxin perception and signal transduction.

Key Findings:

- Inhibition of Auxin Response: PCIB impairs auxin signaling pathways by reducing the accumulation of Aux/IAA transcripts, leading to decreased lateral root formation and altered root architecture .

- Auxin-Dependent Gene Expression: Studies have shown that PCIB inhibits the expression of genes involved in auxin responses, such as DR5::GUS expression, thereby elucidating the role of auxins in plant development .

Pharmacological Studies

In pharmacological research, PCIB has been investigated for its potential therapeutic effects. Its ability to modulate lipid metabolism has been explored, particularly in studies comparing its effects with other compounds like clofibrate .

Case Study:

- A study on the hypolipidemic effects of hydroxy bis-2-(p-chlorophenoxy)isobutyric acid aluminum demonstrated its efficacy in reducing lipid levels in normocholesterolemic rats. This suggests potential applications in managing hyperlipidemia .

Effects of PCIB on Root Growth Parameters

| Parameter | Control Group | PCIB Treatment (10 µM) | Observations |

|---|---|---|---|

| Lateral Root Formation | High | Significantly Reduced | Indicates inhibition of auxin action |

| Gravitropic Response | Normal | Impaired | Suggests disruption in gravity sensing |

| Primary Root Growth Rate | Normal | Reduced | Confirms auxin signaling interference |

Comparative Analysis of Lipid Metabolism Modulation

| Compound | Effect on Lipid Levels | Mechanism of Action |

|---|---|---|

| Hydroxy Bis-2-(p-chlorophenoxy)isobutyric Acid Aluminum | Decreased Lipid Levels | Modulation of lipid metabolism pathways |

| Clofibrate | Decreased Lipid Levels | Activation of peroxisome proliferator-activated receptors (PPARs) |

作用机制

双氯芬酸通过抑制环氧合酶 (COX) 酶发挥作用,该酶负责生成前列腺素。 前列腺素是脂类化合物,在炎症和疼痛信号传导中起关键作用 . 通过抑制 COX-1 和 COX-2,双氯芬酸减少了前列腺素的生成,从而减轻疼痛和炎症 .

相似化合物的比较

Parent Acid: α-(p-Chlorophenoxy)isobutyric Acid (PCIB)

- Structure : Lacks esterification; free carboxylic acid group.

- Physical State : Solid at room temperature.

- Applications : Primarily studied in plant physiology for ethylene modulation (e.g., inhibition of ethylene biosynthesis in sugar beet seedlings at 20°C in darkness) .

- Limitations : Poor lipid solubility limits pharmaceutical use; requires solubilization in DMSO for experimental applications .

Ethyl α-(p-Chlorophenoxy)isobutyrate

- Structure : Ethyl ester of PCIB.

- Physical State : Liquid at ambient temperature.

- Applications : Early cholesterol-lowering agent but associated with side effects (e.g., hepatotoxicity) during prolonged use .

- Key Difference: Liquid state complicates formulation; replaced by derivatives like 2-(α-(p-chlorophenoxy)-isobutyryl)-aminoethanesulfonic acid, which is solid and exhibits lower toxicity .

Meclofenoxate Orotate (Dimethylaminoethyl Ester of (p-Chlorophenoxy)acetic Acid)

- Structure: (p-Chlorophenoxy)acetic acid esterified with 2-(dimethylamino)ethanol and complexed with orotic acid.

- Physical State : Solid (orotate salt improves stability).

- Applications: Nootropic agent with mild stimulant and anti-aging properties; structurally distinct due to acetic acid (vs. isobutyric acid) backbone and dimethylamino group .

- Key Difference: The dimethylamino group enhances blood-brain barrier penetration, unlike the hydroxyethylamino group in the target compound, which may prioritize peripheral activity .

1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane

- Structure : Chlorinated hydrocarbon with two p-chlorophenyl groups.

- Applications : Pesticide with historical use; unrelated pharmacologically but shares chlorinated aromatic motifs.

- Toxicity : High environmental persistence and bioaccumulation risks .

Comparative Analysis Table

Research Findings and Structural Insights

- Esterification Impact: Conversion of PCIB to esters enhances lipid solubility but introduces variability in stability. Ethyl esters’ liquid state limits pharmaceutical utility, while hydroxyethylamino or sulfonic acid derivatives (e.g., ) improve solid-state stability .

- Amino Group Role: Hydroxyethylamino groups may balance hydrophilicity and metabolic stability compared to dimethylamino groups (e.g., Meclofenoxate), which prioritize CNS penetration .

- Chlorinated Aromatic Motifs: The p-chlorophenoxy group enhances receptor binding in both pharmacological and agrochemical contexts but requires careful toxicity evaluation .

生物活性

Introduction

Alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester, commonly referred to as p-Chlorophenoxyisobutyric acid (PCIB), is a compound that has garnered attention for its biological activity, particularly in the context of plant physiology and pharmacology. This article explores the mechanisms through which PCIB exerts its effects, its role as an auxin antagonist, and its implications in various biological systems.

Chemical Structure and Properties

PCIB is structurally related to auxins, a class of plant hormones that regulate growth and development. Its chemical structure allows it to interact with auxin receptors, leading to competitive inhibition of auxin signaling pathways.

PCIB functions primarily as an auxin antagonist , meaning it inhibits the physiological effects of auxins such as indole-3-acetic acid (IAA). The compound appears to interfere with auxin-induced gene expression and protein stability, thereby affecting various growth responses in plants.

Inhibition of Auxin Signaling

Research indicates that PCIB inhibits the expression of auxin-responsive genes by competing with auxins at their receptor sites. This competition leads to a decrease in the stability of Aux/IAA proteins, which are crucial for mediating auxin responses. Key findings include:

- Inhibition of Gene Expression : PCIB reduces the expression levels of genes associated with auxin signaling pathways, such as DR5::GUS and BA::GUS, in Arabidopsis thaliana .

- Physiological Effects : The application of PCIB results in impaired root growth, reduced gravitropic responses, and inhibited lateral root formation .

Kinetics of Inhibition

The kinetics of PCIB's inhibitory effects suggest a delayed response in inhibiting auxin action. Studies have shown that while IAA induces mRNA levels rapidly, the inhibitory effect of PCIB becomes apparent only after prolonged exposure (approximately 1 hour) due to its competitive nature at the receptor site .

Biological Activity in Clinical Contexts

While PCIB is predominantly studied for its effects on plant biology, its analogs have been evaluated for potential pharmacological applications in humans. For instance:

- Cholesterol-Lowering Effects : Compounds related to PCIB have been investigated for their ability to lower cholesterol levels. However, clinical trials have yielded mixed results regarding their efficacy .

- Absorption and Metabolism : In humans, PCIB is absorbed from the intestine and metabolized into p-chlorophenoxyisobutyric acid (CPIB), which exhibits a half-life of approximately 15 hours in plasma .

Study 1: Auxin Response Inhibition in Arabidopsis

In a controlled experiment using Arabidopsis thaliana seedlings treated with varying concentrations of IAA and PCIB:

- Objective : To assess the impact of PCIB on IAA-induced gene expression.

- Findings : Higher concentrations of PCIB significantly reduced IAA-induced GUS activity, indicating effective inhibition of auxin signaling pathways. Root elongation was also markedly impaired compared to control groups .

Study 2: Clinical Trials on Lipid Regulation

A double-blind study compared the effects of clofibrate (a related compound) with placebo on lipid profiles:

常见问题

Basic: What are the standard protocols for synthesizing alpha-(p-chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester?

Methodological Answer:

Synthesis typically involves two steps: (1) preparation of the parent acid (α-(p-chlorophenoxy)isobutyric acid) and (2) esterification with 2-hydroxyethylamine.

- Step 1 : Oxidize isobutyraldehyde or isobutyl alcohol in the presence of air/oxygen to form α-(p-chlorophenoxy)isobutyric acid. Catalytic methods using hydrochloric acid under reflux (pH 2, 1.5 h) are commonly employed .

- Step 2 : Esterification with 2-hydroxyethylamine under alkaline conditions (e.g., potassium carbonate in dimethylformamide) at 50–80°C for 50–90 minutes. Purification via azeotropic distillation with water or carbon tetrachloride removes unreacted precursors .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- HPLC-MS : To confirm purity and detect trace impurities (e.g., unreacted chlorophenoxy derivatives).

- NMR Spectroscopy : ¹H and ¹³C NMR to verify ester bond formation and substitution patterns (e.g., distinguishing the hydroxyethylamino group from other esters) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, O-H stretch for the hydroxyethyl group) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from solvent effects or concentration-dependent responses. For example:

- Solvent Choice : DMSO at >0.1% may interfere with ethylene production assays in plant studies. Use solvent controls and maintain DMSO ≤0.1% .

- Dose-Response Design : Test a broad concentration range (e.g., 1–100 µM) to capture biphasic effects. In plant physiology, PCIB (a structural analog) shows inhibitory effects on auxin at low concentrations but antagonizes ethylene signaling at higher doses .

Advanced: How to optimize experimental designs for studying this compound’s anti-auxin activity?

Methodological Answer:

- Control Groups : Include untreated controls, auxin (e.g., IAA)-treated samples, and solvent-only groups.

- Time-Course Analysis : Monitor ethylene production hourly (e.g., via gas chromatography) to account for delayed effects .

- Genetic Mutants : Use Arabidopsis auxin-response mutants (e.g., axr1-3) to isolate PCIB’s mechanism from endogenous auxin pathways .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Plant Physiology : As an anti-auxin to study hormone crosstalk (e.g., auxin-ethylene interactions in root elongation) .

- Drug Development : As a precursor for hypolipidemic agents (e.g., clofibrate derivatives) via ester hydrolysis .

Advanced: How to address low yields in esterification reactions?

Methodological Answer:

- Catalyst Optimization : Replace potassium carbonate with stronger bases (e.g., NaH) in anhydrous DMF to enhance nucleophilic attack by 2-hydroxyethylamine .

- Temperature Modulation : Increase reaction temperature to 80–100°C to accelerate kinetics while avoiding thermal decomposition.

- Byproduct Removal : Use activated charcoal or silica gel chromatography to adsorb unreacted acid or amine .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential release of chlorophenoxy vapors.

- PPE : Nitrile gloves and lab coats to prevent dermal exposure.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How does structural modification of the ester group alter bioactivity?

Methodological Answer:

- Hydroxyethyl vs. Ethyl Esters : The hydroxyethyl group enhances solubility in aqueous systems, improving bioavailability in plant tissues compared to hydrophobic analogs like clofibrate .

- Substitution Experiments : Replace 2-hydroxyethylamine with 3-hydroxypropylamine to assess steric effects on auxin-binding affinity .

Basic: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

- Polar Solvents : DMSO (≤0.1%), ethanol, or methanol for stock solutions.

- Aqueous Buffers : Phosphate-buffered saline (pH 7.4) with 0.1% Tween-20 for emulsification .

Advanced: How to validate the compound’s stability under experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。